molecular formula C54H70N12O15 B12394028 H-Ser-Pro-Ser-Tyr-Val-Tyr-His-Gln-Phe-OH

H-Ser-Pro-Ser-Tyr-Val-Tyr-His-Gln-Phe-OH

Cat. No.: B12394028
M. Wt: 1127.2 g/mol
InChI Key: OUDYTNPKUOHOHA-CWBDEABLSA-N
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Description

The compound “H-Ser-Pro-Ser-Tyr-Val-Tyr-His-Gln-Phe-OH” is a peptide composed of a sequence of amino acids: serine, proline, serine, tyrosine, valine, tyrosine, histidine, glutamine, and phenylalanine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as “H-Ser-Pro-Ser-Tyr-Val-Tyr-His-Gln-Phe-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like carbodiimides.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides undergo various chemical reactions, including:

    Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues in peptides can be substituted through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modification.

Major Products

The major products of these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Peptides like “H-Ser-Pro-Ser-Tyr-Val-Tyr-His-Gln-Phe-OH” have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying protein structure and function.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Employed in drug development, particularly in designing peptide-based therapeutics for diseases like diabetes and cancer.

    Industry: Utilized in the production of cosmetics, food additives, and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. For instance, peptides can bind to cell surface receptors, triggering intracellular signaling pathways that lead to physiological responses. The exact mechanism depends on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “H-Ser-Pro-Ser-Tyr-Val-Tyr-His-Gln-Phe-OH” lies in its specific sequence, which determines its biological activity and potential applications. The presence of aromatic residues like tyrosine and phenylalanine can influence its interaction with receptors and enzymes, making it distinct from other peptides.

Properties

Molecular Formula

C54H70N12O15

Molecular Weight

1127.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C54H70N12O15/c1-29(2)45(65-49(75)39(22-32-12-16-35(70)17-13-32)60-50(76)42(27-68)64-51(77)43-9-6-20-66(43)53(79)36(55)26-67)52(78)62-38(21-31-10-14-34(69)15-11-31)47(73)61-40(24-33-25-57-28-58-33)48(74)59-37(18-19-44(56)71)46(72)63-41(54(80)81)23-30-7-4-3-5-8-30/h3-5,7-8,10-17,25,28-29,36-43,45,67-70H,6,9,18-24,26-27,55H2,1-2H3,(H2,56,71)(H,57,58)(H,59,74)(H,60,76)(H,61,73)(H,62,78)(H,63,72)(H,64,77)(H,65,75)(H,80,81)/t36-,37-,38-,39-,40-,41-,42-,43-,45-/m0/s1

InChI Key

OUDYTNPKUOHOHA-CWBDEABLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CO)N

Origin of Product

United States

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